5,7-dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride

Description

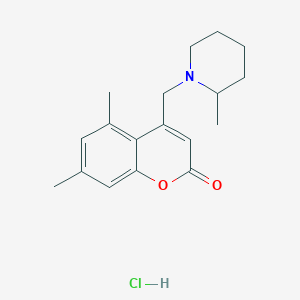

5,7-Dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 5 and 5. The 4-position features a (2-methylpiperidin-1-yl)methyl group, and the compound is stabilized as a hydrochloride salt. Coumarins are well-known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties .

Properties

IUPAC Name |

5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c1-12-8-13(2)18-15(10-17(20)21-16(18)9-12)11-19-7-5-4-6-14(19)3;/h8-10,14H,4-7,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFUUOWAFVPQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC(=O)OC3=CC(=CC(=C23)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646302 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

5,7-Dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromenones, characterized by a chromene backbone with various substituents. Its structure can be represented as:

This molecular configuration contributes to its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

1. ERK5 Inhibition

Recent studies have indicated that related compounds exhibit inhibitory activity against the extracellular signal-regulated kinase 5 (ERK5) pathway. Inhibition of this pathway has implications for cancer treatment, as it is involved in cell proliferation and survival. For instance, derivatives with similar structures have shown potent ERK5 inhibitory action, which could be extrapolated to this compound .

2. Antifungal Activity

Research has demonstrated that compounds featuring the piperidine moiety possess notable antifungal properties. A related compound demonstrated significant antifungal activity against Aspergillus flavus, indicating potential applications in treating fungal infections . The presence of the methylpiperidine group in our compound may enhance its antifungal efficacy.

1. Antitumor Activity

The compound's structural analogs have been evaluated for antitumor properties. Studies suggest that chromenone derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle arrest mechanisms. Specifically, compounds with similar scaffolds have shown promise against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

2. Neuroprotective Effects

Preliminary research indicates that compounds targeting metabotropic glutamate receptors (mGluRs) may offer neuroprotective benefits. The modulation of mGluR5 has been associated with potential therapeutic effects in neurodegenerative diseases . Given the structural similarities, it is plausible that this compound could exhibit similar neuroprotective properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a series of chromenone derivatives in vitro. The results showed that certain derivatives induced significant cytotoxic effects on tumor cell lines, leading to increased apoptosis rates. The study highlighted that modifications on the chromenone scaffold could enhance biological activity .

Case Study 2: Antifungal Efficacy

In a comparative analysis of antifungal compounds, one derivative exhibited strong activity against Candida albicans and Aspergillus niger. The study concluded that structural features such as the piperidine ring were crucial for enhancing antifungal potency .

Research Findings Summary Table

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies :

- The compound has been investigated for its effects on the central nervous system (CNS). Research indicates that it may act as a selective modulator of opioid receptors, particularly the kappa-opioid receptor (KOR). This receptor is implicated in pain modulation, mood regulation, and addiction pathways .

- A study highlighted its potential as a therapeutic agent for managing conditions such as depression and anxiety by modulating KOR activity, which could lead to fewer side effects compared to traditional opioids .

-

Cancer Research :

- Preliminary studies have suggested that derivatives of chromenone compounds exhibit anti-cancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor proliferation. Specific focus on chromenone derivatives has shown promise in treating various cancers, including breast and prostate cancers .

- Case studies involving similar compounds have demonstrated their efficacy in targeting cancer cell lines and reducing tumor growth in vivo models .

- Neuroprotective Effects :

Case Studies

-

Opioid Modulation :

- A study conducted on a series of tetrahydroisoquinoline derivatives, including 5,7-dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride, demonstrated significant binding affinity to KORs. This suggests potential for developing new analgesics with reduced addiction risk compared to conventional opioids .

- Anticancer Activity :

-

Neuroprotection :

- Experimental models assessing neuroprotective effects revealed that treatment with chromenone derivatives led to decreased neuronal cell death in models of oxidative stress. This positions the compound as a candidate for further investigation into its protective mechanisms against neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Variations on the Chromen-2-one Core

The coumarin scaffold is highly tunable, with substituents influencing solubility, bioavailability, and target affinity. Below is a comparative analysis of key analogs:

Key Observations :

- Methyl vs. Methoxy Groups : Methyl groups (e.g., in the target compound) favor lipophilicity, aiding blood-brain barrier (BBB) penetration, whereas methoxy groups (e.g., 5,7-dimethoxy analog) enhance solubility but may limit CNS activity .

- Piperidine vs.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP) : The target compound’s methyl groups and piperidine moiety likely result in a higher LogP (~3.5 estimated) compared to the more polar 5,7-dimethoxy analog (LogP ~2.1). This favors CNS penetration but may reduce systemic solubility.

- Metabolic Stability : Piperidine-containing compounds generally exhibit slower hepatic metabolism than piperazine derivatives due to reduced susceptibility to oxidative dealkylation .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:

The synthesis typically involves constructing the coumarin core via Pechmann condensation, followed by alkylation of the 4-position with a 2-methylpiperidine derivative. Key steps include:

- Coumarin formation : Reacting resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or HCl) .

- Piperidine functionalization : Introducing the (2-methylpiperidin-1-yl)methyl group via Mannich reaction or nucleophilic substitution, using formaldehyde and 2-methylpiperidine.

- Hydrochloride salt formation : Treating the free base with HCl in ethanol or acetone .

Critical Consideration : Monitor reaction intermediates via TLC or HPLC to avoid over-alkylation.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography :

Advanced: How to resolve crystallographic data contradictions, such as twinning or disorder?

Methodological Answer:

- Twinning : Use the TWIN command in SHELXL with a HKLF 5 format to refine twin laws (e.g., two-fold rotation) .

- Disordered Groups : Apply SIMU and DELU restraints to piperidine rings, and refine occupancy ratios for split positions.

- Validation : Cross-check with PLATON ’s ADDSYM to detect missed symmetry operations .

Advanced: How to identify and quantify impurities in synthesized batches?

Methodological Answer:

Impurity Profiling :

| Impurity Type | CAS Example | Analytical Method |

|---|---|---|

| Unreacted coumarin precursor | 1286265-79-9* | HPLC (C18, 0.1% TFA/ACN) |

| N-Methylpiperidine byproducts | 1219960-54-9 | GC-MS (DB-5 column) |

| Degradation products | 73978-41-3 | Stability-indicating HPLC |

*Reference standards from pharmacopeial guidelines (e.g., EP/USP) ensure accurate quantification .

Advanced: What experimental designs optimize stability studies under varying pH/temperature?

Methodological Answer:

- Stress Testing :

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.

- Spill Management : Neutralize acid spills with sodium bicarbonate; dispose via licensed waste services .

Advanced: How to design SAR studies for this compound’s bioactivity?

Methodological Answer:

- Structural Modifications :

- Vary substituents (e.g., replace 5,7-dimethyl with methoxy/hydroxyl groups) .

- Compare piperidine analogs (e.g., 2-methyl vs. 3-methyl substitution).

- Assays :

- In vitro : Screen against target enzymes (e.g., kinases) using fluorescence polarization.

- Molecular Docking : Use AutoDock Vina to predict binding modes to active sites.

Advanced: How to address low solubility in aqueous buffers for pharmacological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.